Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and a hydroxypropanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-chloro-3,4-dimethoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and stringent control of reaction parameters are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(2-chloro-3,4-dimethoxyphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(2-amino-3,4-dimethoxyphenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the aromatic ring may enhance its binding affinity to these targets, leading to modulation of biological pathways. The hydroxypropanoate ester group may also play a role in its bioavailability and metabolic stability.
Comparison with Similar Compounds
Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)-3-hydroxypropanoate can be compared with similar compounds such as:
2-Chloro-3,4-dimethoxybenzil: A compound with similar aromatic substitution but different functional groups.
3,4-Dimethoxyphenethylamine: A compound with a similar aromatic ring but different side chain.
2-Chloro-3,4-dimethoxybenzyl alcohol: A compound with similar aromatic substitution but an alcohol group instead of an ester.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C13H17ClO5 |
---|---|
Molecular Weight |
288.72 g/mol |
IUPAC Name |
ethyl 3-(2-chloro-3,4-dimethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H17ClO5/c1-4-19-11(16)7-9(15)8-5-6-10(17-2)13(18-3)12(8)14/h5-6,9,15H,4,7H2,1-3H3 |
InChI Key |
AQYZFCJGOVDUEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C(=C(C=C1)OC)OC)Cl)O |
Origin of Product |
United States |
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